REACTION_CXSMILES
|
[CH3:1][CH2:2][CH:3](O)[CH2:4][C:5]([OH:7])=O.[CH3:9][CH:10](O)[CH2:11][C:12]([OH:14])=[O:13].C(=O)([O-])[O-].C1(=O)OCCCO1.C1(=O)O[CH2:32][CH2:31][CH2:30][CH2:29][O:28]1.C1(=O)OCC(C)(C)CO1.C(O[C:47]1(OCC)[CH2:51][CH2:50][CH2:49]O1)C>>[CH2:5]([OH:7])[CH2:4][CH2:3][CH2:2][CH2:1][CH2:12][OH:13].[CH2:29]([OH:28])[CH2:30][CH2:31][CH2:32][CH2:49][CH2:50][CH2:51][CH2:47][CH2:9][CH2:10][CH2:11][CH2:12][OH:14] |f:0.1|
|
Name
|
poly-D,L-gluconate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
poly(epsilon-caprolactone)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
poly(delta-valerolactone)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
poly(p-dioxanone)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
poly(lactide-co-glycolide)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
poly(lactide-co-delta-valerolactone)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
poly(lactide-co-epsilon-caprolactone)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
poly(lactide-co-beta-malic acid)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCC(CC(=O)O)O.CC(CC(=O)O)O
|
Name
|
polycarbonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(OCCCO1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(OCCCCO1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(OCC(CO1)(C)C)=O
|
Name
|
poly(trimethylene carbonate)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
poly(tetramethylene carbonate)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
poly(2,2-dimethyltrimethylene carbonate)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
poly(lactide-co-trimethylene carbonate)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
poly(glycolide-co-trimethylene carbonate)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
polyorthoester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
polyglycolide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
diol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC1(OCCC1)OCC
|
Name
|
poly-L-lactide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
poly-D-lactide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
poly-D,L-lactide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
poly(beta-hydroxybutyrate)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
poly-D-gluconate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
poly-L-gluconate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCO)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCCO)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |